

# cis-Pinonic acid atmospheric formation mechanism

Author: BenchChem Technical Support Team. Date: December 2025

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An in-depth technical guide on the atmospheric formation mechanism of **cis-pinonic acid**, tailored for researchers, scientists, and drug development professionals.

#### **Abstract**

cis-Pinonic acid is a significant photooxidation product of  $\alpha$ -pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere.[1] Its formation is a key step in the generation of secondary organic aerosols (SOA), which have profound impacts on climate, air quality, and human health.[2][3] This document provides a detailed overview of the primary atmospheric formation mechanisms of cis-pinonic acid, summarizes key quantitative data from laboratory and field studies, outlines common experimental protocols for its investigation, and illustrates the core chemical pathways through detailed diagrams.

### **Core Atmospheric Formation Mechanisms**

The atmospheric transformation of  $\alpha$ -pinene into **cis-pinonic acid** is primarily driven by reactions with three key oxidants: ozone (O<sub>3</sub>), the hydroxyl radical (•OH), and the nitrate radical (NO<sub>3</sub>).[4][5] These processes occur in the gas phase, leading to the formation of semi-volatile products that can partition into the aerosol phase.[2][6]

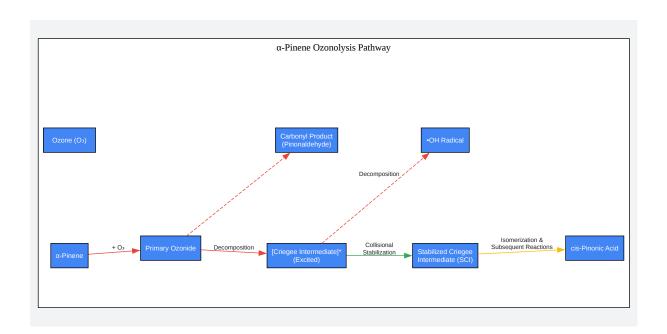
## Ozonolysis of α-Pinene

The reaction between  $\alpha$ -pinene and ozone is a major pathway for the formation of **cis-pinonic** acid and a significant source of SOA in forested regions.[7][8] The mechanism proceeds



#### through several key steps:

- Initial Attack: Ozone adds across the endocyclic double bond of α-pinene to form an unstable primary ozonide (Molozonide).
- Decomposition: The primary ozonide rapidly decomposes into two primary fragments: a carbonyl compound and a vibrationally excited Criegee Intermediate (CI).
- Stabilization and Reaction: A fraction of the Criegee Intermediates are stabilized through collisions (becoming stabilized Criegee Intermediates, or SCIs). The SCI can then undergo a unimolecular isomerization and subsequent reaction with atmospheric water vapor or other species, ultimately leading to the formation of cis-pinonic acid. This pathway is considered a dominant source of the compound.[6][9] The reaction can also produce •OH radicals, which then contribute to further oxidation.[3]



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**Caption:** Ozonolysis pathway of  $\alpha$ -pinene to form **cis-pinonic acid**.

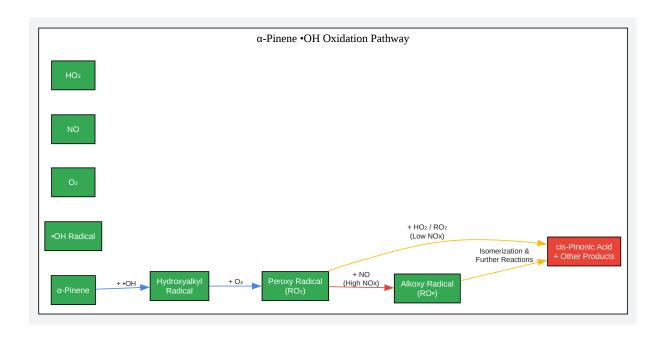
## **Hydroxyl Radical (•OH) Initiated Oxidation**

During the daytime, the reaction with the hydroxyl radical (•OH) is a primary degradation pathway for  $\alpha$ -pinene.[2][10] While this reaction produces a wide array of products, **cis-pinonic acid** is among the significant species formed.

- •OH Addition: The reaction is initiated by the electrophilic addition of an •OH radical to the C=C double bond of α-pinene, forming a hydroxyalkyl radical.
- Oxygen Addition: Molecular oxygen (O<sub>2</sub>) rapidly adds to the radical to form a peroxy radical (RO<sub>2</sub>).
- Peroxy Radical Reactions: The fate of the RO<sub>2</sub> radical depends on the concentration of nitrogen oxides (NOx).
  - High NOx: The RO<sub>2</sub> radical reacts primarily with nitric oxide (NO) to form an alkoxy radical (RO•), which can then isomerize or react further to yield products including cis-pinonic acid.
  - Low NOx: The RO<sub>2</sub> radical can react with the hydroperoxyl radical (HO<sub>2</sub>) or other RO<sub>2</sub> radicals, leading to different product distributions.

The yield of **cis-pinonic acid** from •OH oxidation is highly variable and depends strongly on atmospheric conditions, particularly NOx levels.[10][11]





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**Caption:** OH-initiated oxidation of  $\alpha$ -pinene leading to **cis-pinonic acid**.

## **Quantitative Data Summary**

The formation and atmospheric prevalence of **cis-pinonic acid** are quantified by reaction rate coefficients, product yields, and direct atmospheric measurements.

# Table 1: Reaction Rate Coefficients for Key Atmospheric Reactions



Reactants	Oxidant	Rate Coefficient (k) at 298 K (cm³ molecule <sup>-1</sup> s <sup>-1</sup> )	Conditions / Notes
α-pinene	Оз	8.66 x 10 <sup>-17</sup>	Gas phase
α-pinene	•OH	5.37 x 10 <sup>-11</sup>	Gas phase
cis-Pinonic acid	•OH	$(3.6 \pm 0.3) \times 10^9$ $M^{-1}S^{-1}$	Aqueous phase, pH=2[12]
cis-Pinonic acid	•OH	$(3.0 \pm 0.3) \times 10^9$ $M^{-1}S^{-1}$	Aqueous phase, pH=10[12]
Pinic acid (protonated)	•OH	$(2.4 \pm 0.1) \times 10^9 L$ $mol^{-1} s^{-1}$	Aqueous phase[13]
Pinic acid (deprotonated)	•OH	$(2.8 \pm 0.1) \times 10^9 L$ $mol^{-1} s^{-1}$	Aqueous phase[13]

Table 2: Molar Yields of cis-Pinonic Acid and Related SOA



Precursor	Oxidant	Yield (%)	Conditions / Notes
α-pinene	•OH	3 - 4	SOA mass yield, daytime conditions.
α-pinene	NОз	6 - 7	SOA mass yield, nighttime conditions. [14]
α-pinene	•OH	5 ± 3	cis-Pinonaldehyde yield, a major co- product.[11]
α-pinene	•OH	28 - 87	Range of reported cispinonaldehyde yields across various studies.[10]
cis-Pinonic acid	•OH	40 - 60	SOA yield from aqueous phase oxidation.[13]

# Table 3: Measured Atmospheric Concentrations of cis-Pinonic Acid

Location	Concentration (ng m⁻³)	Measurement Period / Notes
Boreal Forest (Finland)	Median: 6.7 (Summer)	PM <sub>2.5</sub> fraction, represents a key formation environment.
Boreal Forest (Finland)	Up to ~80	In atmospheric fine particles. [15]
Subtropical Forest	65 ± 36 (Average)	Dominated biogenic tracers, contributing 0.88% to organic matter.[15]



## **Experimental Protocols: Smog Chamber Studies**

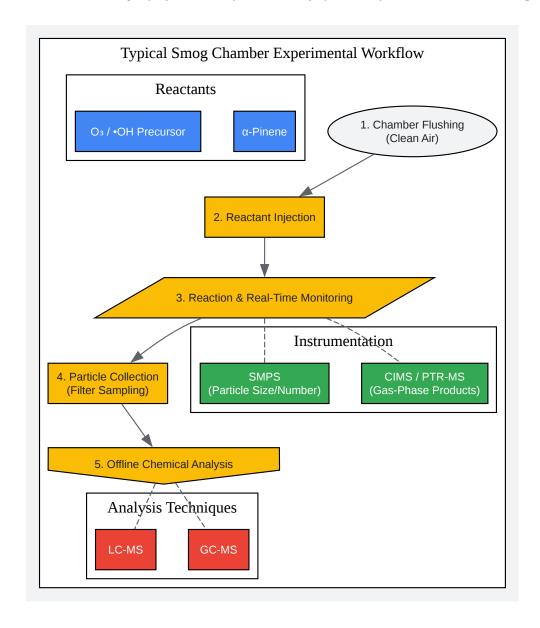
Atmospheric simulation chambers (smog chambers) are the primary tools used to investigate the formation mechanisms of SOA and products like **cis-pinonic acid** under controlled, near-atmospheric conditions.

#### General Protocol for $\alpha$ -Pinene Ozonolysis Experiment

- Chamber Preparation: A large (e.g., 5-190 m³) Teflon bag or vessel is flushed with purified air for an extended period (>12 hours) to establish a clean background.[2][16][17] The chamber is kept in a temperature-controlled, dark enclosure to study dark ozonolysis.[17]
- Reactant Injection:
  - Ozone (O₃): Ozone is generated by an external O₃ generator and introduced into the chamber to a desired, stable concentration (e.g., 100-500 ppbv).[16][17][18]
  - α-Pinene: A known quantity of liquid α-pinene is injected into a heated glass bulb or flask and carried into the chamber by a stream of clean air to ensure complete volatilization (e.g., to achieve an initial concentration of 6-150 ppbv).[3][18]
- Reaction Monitoring: The reaction is monitored in real-time using a suite of instruments:
  - Particle Metrics: A Scanning Mobility Particle Sizer (SMPS) measures the particle number concentration and size distribution, from which SOA mass loading is calculated.[17][18]
  - Gas-Phase Species: A Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-TOF-MS) or Gas Chromatograph with a Flame Ionization Detector (GC-FID) monitors the decay of α-pinene and the formation of volatile products.[11][19] A Chemical Ionization Mass Spectrometer (CIMS) can detect highly oxygenated molecules (HOMs).[16]
- Sample Collection and Analysis:
  - Filter Sampling: After a sufficient reaction time (typically several hours), aerosol particles are collected on filters (e.g., Teflon or quartz fiber).
  - Chemical Characterization: The collected aerosol mass is extracted using a solvent. The chemical composition, including the concentration of cis-pinonic acid, is determined



using offline techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[17]



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**Caption:** Workflow for a typical  $\alpha$ -pinene oxidation chamber experiment.

## **Further Atmospheric Fate of cis-Pinonic Acid**

Once formed, **cis-pinonic acid** is not an inert end-product. It can undergo further processing in the atmosphere, primarily in the aqueous phase of clouds, fog, and wet aerosols.



- Aqueous Phase Oxidation: It can be further oxidized by •OH radicals in cloudwater, which
  can lead to the formation of higher-generation products or fragmentation into smaller, more
  volatile compounds.[20][21][22] The SOA yield from this aqueous-phase oxidation can be
  substantial (40-60%).[13]
- Photolysis: cis-Pinonic acid can undergo direct photolysis in the aqueous phase when exposed to solar radiation (280-400 nm).[23][24] This process leads primarily to isomerization, forming 3-isopropenyl-6-oxoheptanoic acid (limononic acid).[4]
- Acid-Catalyzed Reactions: In highly acidic aerosols, cis-pinonic acid can undergo acidcatalyzed reactions, though its co-product, cis-pinonaldehyde, is more reactive under these conditions, forming light-absorbing compounds (brown carbon).[25][26]

These subsequent reactions affect the overall lifetime of **cis-pinonic acid** and the chemical and physical properties of the resulting aerosol particles.

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#### References

- 1. Theoretical study of the cis-pinonic acid and its atmospheric hydrolysate participation in the atmospheric nucleation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pinic and pinonic acid formation in the reaction of ozone with α-pinene Chemical Communications (RSC Publishing) [pubs.rsc.org]

#### Foundational & Exploratory





- 9. DSpace [helda.helsinki.fi]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. ACP Investigation of the α-pinene photooxidation by OH in the atmospheric simulation chamber SAPHIR [acp.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ACP Importance of secondary organic aerosol formation of î±-pinene, limonene, and m-cresol comparing day- and nighttime radical chemistry [acp.copernicus.org]
- 15. researchgate.net [researchgate.net]
- 16. ACP A combined gas- and particle-phase analysis of highly oxygenated organic molecules (HOMs) from î±-pinene ozonolysis [acp.copernicus.org]
- 17. facss.mit.edu [facss.mit.edu]
- 18. mdpi.com [mdpi.com]
- 19. ACP The Aarhus Chamber Campaign on Highly Oxygenated Organic Molecules and Aerosols (ACCHA): particle formation, organic acids, and dimer esters from α-pinene ozonolysis at different temperatures [acp.copernicus.org]
- 20. Aging of α-Pinene Secondary Organic Aerosol by Hydroxyl Radicals in the Aqueous Phase: Kinetics and Products PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 23. Collection Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis The Journal of Physical Chemistry A Figshare [figshare.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- To cite this document: BenchChem. [cis-Pinonic acid atmospheric formation mechanism].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2696892#cis-pinonic-acid-atmospheric-formation-mechanism]



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